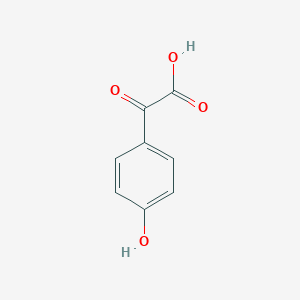

4-Hydroxyphenylglyoxylic acid

描述

4-羟基苯乙酰基乙酸是一种化学化合物,分子式为 C8H6O4。 它是乙醛酸的结构衍生物,以其作为肉碱棕榈酰转移酶 1 (CPT1) 的抑制剂而闻名 . 这种化合物也称为其 IUPAC 名称,(4-羟基苯基)(氧代)乙酸 .

准备方法

合成路线和反应条件: 4-羟基苯乙酰基乙酸可以通过各种化学反应合成。一种常见的方法是氧化 4-羟基苯乙酰基乙酸盐。 这种反应通常需要特定的催化剂和受控条件才能确保获得所需的产物 .

工业生产方法: 在工业环境中,4-羟基苯乙酰基乙酸的生产通常涉及多步骤过程,包括使用酶和其他催化剂来实现高产率和纯度。 具体方法可能因所需规模和应用而异 .

化学反应分析

Oxidation Reactions

4-Hydroxyphenylglyoxylic acid can undergo oxidation to form various products. For instance, it can be oxidized to quinones or other aromatic compounds under specific conditions:

-

Base-Catalyzed Oxygenolysis : In a study involving the oxidation of flavonoids, this compound was identified as a product formed during the oxygenation process. This reaction suggests that under oxidative conditions, the compound can participate in complex biochemical transformations .

Esterification

Esterification reactions can occur when this compound reacts with alcohols in the presence of an acid catalyst:

This reaction results in the formation of esters, which are important for various applications in organic synthesis and material science.

Decarboxylation

Under certain conditions, this compound may undergo decarboxylation, leading to the formation of simpler aromatic compounds:

This reaction highlights the potential for generating valuable intermediates for further synthetic applications.

Data Table

| Reaction Type | Reaction Description | Products Generated |

|---|---|---|

| Synthesis | Condensation of phenol and glyoxylic acid | This compound |

| Oxidation | Base-catalyzed oxygenolysis | Quinones or other aromatic compounds |

| Esterification | Reaction with alcohols | Esters |

| Decarboxylation | Heating under specific conditions | Simpler aromatic compounds |

This comprehensive analysis provides insights into the chemical reactions involving this compound, highlighting its significance in both synthetic and biological contexts.

科学研究应用

4-羟基苯乙酰基乙酸在科学研究中具有广泛的应用,包括:

化学: 它被用作合成各种有机化合物的构建模块。

生物学: 该化合物因其在代谢途径和酶抑制中的作用而被研究。

医学: 研究已经探索了其作为治疗剂的潜力,因为它对特定酶具有抑制作用。

工业: 它被用于精细化学品和制药的生产

作用机制

4-羟基苯乙酰基乙酸的主要作用机制涉及抑制肉碱棕榈酰转移酶 1 (CPT1)。这种酶对于将脂肪酸转运到线粒体中进行氧化至关重要。 通过抑制 CPT1,4-羟基苯乙酰基乙酸可以减少脂肪酸氧化,这对代谢研究和潜在的治疗应用具有影响 .

类似化合物:

乙醛酸: 一种 2-氧代单羧酸,作为 4-羟基苯乙酰基乙酸的官能母体.

苯乙酰基乙酸: 乙醛酸的另一种衍生物,具有类似的结构特征.

独特性: 4-羟基苯乙酰基乙酸因其对 CPT1 的特定抑制作用及其在各种代谢途径中的作用而独一无二。 其结构特征,例如苯环上的羟基,有助于其独特的化学行为和应用 .

相似化合物的比较

Glyoxylic Acid: A 2-oxo monocarboxylic acid that serves as a functional parent to 4-hydroxyphenylglyoxylic acid.

Phenylglyoxylic Acid: Another derivative of glyoxylic acid with similar structural features.

Uniqueness: this compound is unique due to its specific inhibitory effects on CPT1 and its role in various metabolic pathways. Its structural features, such as the hydroxyl group on the phenyl ring, contribute to its distinct chemical behavior and applications .

生物活性

4-Hydroxyphenylglyoxylic acid (4-HPGA) is a compound of significant biological interest due to its role in various biochemical processes, particularly in relation to its structural analogs and its potential therapeutic applications. This article explores the biological activity of 4-HPGA, emphasizing its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

4-HPGA is an aromatic compound characterized by the presence of a hydroxyl group and a ketone group, which influences its reactivity and biological interactions. Its molecular formula is , and it is structurally related to other phenolic compounds that exhibit various biological activities.

The biological activity of 4-HPGA can be attributed to several mechanisms:

- Inhibition of Carnitine Palmitoyltransferase I (CPT I) : Research indicates that 4-HPGA acts as an inhibitor of CPT I, an enzyme crucial for fatty acid oxidation in mitochondria. This inhibition can affect lipid metabolism and energy production in cells, potentially leading to therapeutic applications in metabolic disorders .

- Antioxidant Activity : Similar to other phenolic compounds, 4-HPGA exhibits antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Antimicrobial Properties

4-HPGA has been studied for its antimicrobial effects, particularly against Gram-positive bacteria. Its structural similarity to phenylglycine-type amino acids suggests that it may play a role in the biosynthesis of glycopeptide antibiotics, which are known for their efficacy against resistant bacterial strains .

Antioxidant Effects

The antioxidant capacity of 4-HPGA has been evaluated using various assays such as DPPH and ABTS. These studies demonstrate that 4-HPGA can effectively neutralize free radicals, contributing to its potential protective effects against oxidative damage in biological systems .

Research Findings

Several studies have investigated the biological activity of 4-HPGA:

- Inhibition Studies : A study highlighted that 4-HPGA significantly inhibits CPT I activity in liver mitochondria, suggesting its potential use in managing conditions related to fatty acid metabolism .

- Antioxidant Evaluation : In comparative studies with other polyphenols, 4-HPGA displayed notable antioxidant properties, making it a candidate for further exploration in nutraceutical applications .

- Antimicrobial Activity : The compound's effectiveness against specific bacterial strains was demonstrated, indicating its potential use in developing new antimicrobial agents .

Case Study 1: Metabolic Effects in Hepatocytes

A study involving isolated hepatocytes showed that treatment with 4-HPGA resulted in altered fatty acid oxidation rates. The findings suggest that this compound could influence metabolic pathways related to energy production and lipid metabolism .

Case Study 2: Antioxidant Potential in Cellular Models

Research assessing the antioxidant capacity of 4-HPGA on cellular models indicated a significant reduction in oxidative stress markers. This suggests potential therapeutic roles for conditions characterized by oxidative damage, such as neurodegenerative diseases .

Summary Table of Biological Activities

属性

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFJZKUFXHWWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54537-30-3 (hydrochloride salt) | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40165960 | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15573-67-8 | |

| Record name | 4-Hydroxyphenylglyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-hydroxyphenylglyoxylic acid formed from naturally occurring compounds?

A1: [] this compound can be generated through the base-catalyzed oxygenolysis of 3,4′,7-trihydroxyflavone, a flavonoid found in various plants. This reaction involves the oxidative cleavage of the flavonoid's heterocyclic ring in the presence of oxygen and a base like sodium methoxide. This process also yields 2,4-dihydroxybenzoic acid and, depending on the solvent, their corresponding methyl esters. Interestingly, this reaction pathway mirrors the activity of the enzyme quercetinase, a dioxygenase that also catalyzes this type of flavonoid ring opening. []

Q2: Are there synthetic routes to produce 14C-labeled this compound?

A2: Yes, 14C-labeled this compound (specifically 3′-carboxy-4′-hydroxyphenylglyoxylic acid-1-C14) can be synthesized. [] While the specific steps are not detailed in the provided abstract, the synthesis likely involves incorporating a 14C atom at a specific position within the molecule. This labeled compound could be valuable for metabolic studies and tracing the fate of this compound in biological systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。